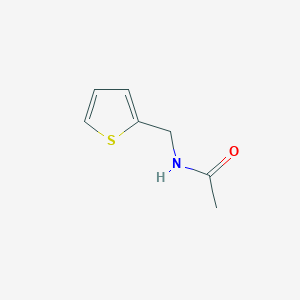

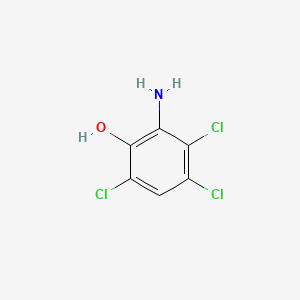

1-(4-Phenylmethoxyphenyl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(4-Phenylmethoxyphenyl)ethanamine often involves complex reactions such as aldol condensation, etherification, and esterification processes. For example, chalcones possessing N-substituted ethanamine tails were synthesized through aldol condensation reactions of ethanones with different aldehydes, preceded by reactions of chloro N-substituted ethanamine hydrochloride with hydroxy acetophenone (Zaidi et al., 2015). Such methods demonstrate the complex chemical maneuvers required to produce derivatives of this compound.

Molecular Structure Analysis

The molecular structure of derivatives of 1-(4-Phenylmethoxyphenyl)ethanamine and related compounds has been elucidated using various spectral and X-ray diffraction studies. These studies provide detailed insights into the atomic arrangement and bonding within these molecules, essential for understanding their chemical behavior and potential applications (Zaidi et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1-(4-Phenylmethoxyphenyl)ethanamine derivatives involves interactions that lead to the formation of new bonds and compounds. For instance, copper-catalyzed cross-coupling reactions have been employed to form C-N, C-S, and C-O bonds, demonstrating the versatility of these compounds in synthesizing a wide range of chemical products (Chen & Chen, 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

Apremilast Synthesis

Chalcones Bearing N-Substituted Ethanamine Tail

Chalcones with N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, showed antiamoebic activity and were less toxic, indicating potential therapeutic applications (Zaidi et al., 2015).

Characterization of Chiral Tripodal Ligands

Synthesis of ligands like N,N-bis[(2-pyridyl)methyl]-1-(2-pyridyl)ethanamine, related to 1-(4-Phenylmethoxyphenyl)ethanamine, led to chiral complexes with potential applications in coordination chemistry and catalysis (Canary et al., 1998).

Palladium(II) Complexes and Catalysis

Chiral (imino)pyridine/phosphine palladium(II) complexes, synthesized using 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, showed potential as catalysts in methoxycarbonylation of styrene (Ngcobo et al., 2021).

Synthesis of Polyetherimides

A phosphinated dietheramine, structurally related to 1-(4-Phenylmethoxyphenyl)ethanamine, was used in the economic preparation of soluble polyetherimides, highlighting applications in material science (Lin, Chang, & Cheng, 2011).

Block Copolymer Synthesis

Functional alkoxyamines like 1-[4-(4-lithiobutoxy)phenyl]-1-(2,2,6,6-tetramethylpiperidinyl-N-oxyl)ethane, similar in structure to 1-(4-Phenylmethoxyphenyl)ethanamine, were used to prepare well-defined block copolymers, indicating its role in advanced polymer chemistry (Miura, Sakai, & Taniguchi, 2003).

Pharmacological Applications

- Antiestrogen Binding Site Studies: N,N-diethyl-2-[(4-phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), structurally similar to 1-(4-Phenylmethoxyphenyl)ethanamine, was investigated for its affinity to the antiestrogen binding site, suggesting a potential role in breast cancer research (Brandes, Macdonald, & Bogdanovic, 1985).

Eigenschaften

IUPAC Name |

1-(4-phenylmethoxyphenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12(16)14-7-9-15(10-8-14)17-11-13-5-3-2-4-6-13/h2-10,12H,11,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMDCQFSPDUEVRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276633 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Phenylmethoxyphenyl)ethanamine | |

CAS RN |

65746-45-4 |

Source

|

| Record name | 1-(4-phenylmethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1265889.png)

![1H,3H-Thioxantheno[2,1,9-def]-2-benzopyran-1,3-dione](/img/structure/B1265898.png)

![2-Amino-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1265909.png)